molecular formula C11H8BrFN2O B13029011 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one

6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one

Cat. No.: B13029011
M. Wt: 283.10 g/mol
InChI Key: SBRDGRMZFXKMTA-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, is characterized by the presence of bromine, cyclopropyl, and fluorine substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Bromination: Bromination of the intermediate compound to introduce the bromine atom.

    Fluorination: Fluorination to incorporate the fluorine atom.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization and Ring-Opening: The quinazolinone core can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine substituents may influence its binding affinity and selectivity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-cyclopropylquinazolin-4(3H)-one: Lacks the fluorine substituent.

    2-Cyclopropyl-5-fluoroquinazolin-4(3H)-one: Lacks the bromine substituent.

    6-Bromo-5-fluoroquinazolin-4(3H)-one: Lacks the cyclopropyl substituent.

Uniqueness

6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is unique due to the combination of bromine, cyclopropyl, and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-5-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C11H8BrFN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)

InChI Key

SBRDGRMZFXKMTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C(C=C3)Br)F)C(=O)N2

Origin of Product

United States

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